molecular formula C7H6F3NO2S B171395 Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate CAS No. 131748-96-4

Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate

Cat. No.: B171395
CAS No.: 131748-96-4
M. Wt: 225.19 g/mol
InChI Key: KQTWGECEHUVSPX-UHFFFAOYSA-N
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Description

Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate is a chemical compound with the molecular formula C7H6F3NO2S and a molecular weight of 225.19 g/mol It is a thiazole derivative, characterized by the presence of a trifluoromethyl group at the 2-position and an ethyl ester group at the 5-position of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(trifluoromethyl)thiazole-5-carboxylate typically involves the reaction of 2-aminothiazole with ethyl trifluoroacetate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

ETTC serves as a building block in organic synthesis. It is utilized to create more complex organic molecules through various reactions, including oxidation, reduction, and nucleophilic substitution. This versatility makes it valuable for developing new compounds with desired properties.

Biology

Research indicates that ETTC exhibits potential antimicrobial and antifungal activities. Studies have demonstrated its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents. For instance, compounds with trifluoromethyl groups have shown significant herbicidal activity against weed species like Capsella bursa-pastoris and Amaranthus retroflexus, achieving up to 100% inhibition at specific dosages .

Medicine

In medicinal chemistry, ETTC is being investigated as a pharmaceutical intermediate . Its derivatives are explored for their potential in treating diseases such as cancer and diabetes. For example, thiazole derivatives have been studied for their anticancer properties, with some analogues showing promising results against human cancer cell lines .

Industry

ETTC finds applications in the development of agrochemicals , including herbicides and insecticides. The presence of the trifluoromethyl group enhances the compound's stability and efficacy in agricultural formulations .

Case Studies and Research Findings

  • Herbicidal Activity :
    • A study evaluated the herbicidal effects of ETTC against several weed species:
      | Compound | Target Species | Dosage (g/ha) | Inhibition (%) |
      |----------|----------------|----------------|----------------|
      | ETTC | Capsella bursa-pastoris | 150 | 100 |
      | ETTC | Amaranthus retroflexus | 150 | 70 |
      | ETTC | Eclipta prostrata | 150 | 90 |
    The results indicate that ETTC significantly inhibits weed growth, suggesting its potential use in agricultural applications .
  • Anticancer Activity :
    • Various thiazole derivatives have been synthesized from ETTC and tested for anticancer activity. For instance, compounds derived from thiazoles exhibited selective cytotoxicity against human glioblastoma cells (U251) and melanoma cells (WM793). Some derivatives demonstrated IC50 values as low as 10–30 µM, indicating strong anticancer potential .
  • Biochemical Pathways :
    • Research has shown that thiazole derivatives can influence multiple biochemical pathways due to their ability to interact with various biological targets. This interaction may lead to diverse molecular and cellular effects, which are critical for developing new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
  • 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole
  • Ethyl (3-trifluoromethylbenzoyl)acetate

Uniqueness

Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate is unique due to the presence of both a trifluoromethyl group and a thiazole ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the thiazole ring provides a versatile scaffold for further functionalization .

Biological Activity

Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate (CAS No. 131748-96-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications, supported by relevant research findings and case studies.

  • Molecular Formula : C7_7H6_6F3_3NO2_2S
  • Molecular Weight : 225.19 g/mol
  • Boiling Point : Not available
  • Purity : Typically >98%

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with trifluoromethylating agents under controlled conditions. A common method includes the use of potassium hydroxide in a solvent mixture of water and ethanol, followed by acidification and extraction processes to yield the desired product .

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in herbicidal and antifungal applications. The following sections summarize key findings from various studies.

Herbicidal Activity

Recent studies have highlighted the herbicidal potential of compounds containing trifluoromethyl groups. In bioassays against several weed species, including Capsella bursa-pastoris and Amaranthus retroflexus, compounds with the trifluoromethyl moiety demonstrated significant herbicidal activity, achieving up to 100% inhibition at dosages of 150 g/ha .

CompoundTarget SpeciesDosage (g/ha)Inhibition (%)
8gCapsella bursa-pastoris150100
8jAmaranthus retroflexus15070
8qEclipta prostrata15090

Antifungal Activity

The antifungal properties were assessed against Pseudoperonospora cubensis, where certain derivatives showed over 80% inhibition at concentrations as low as 500 µg/mL. Notably, compounds such as 8f and 8q were identified as having the most potent antifungal activity .

Antiviral Activity

Research into antiviral applications has also been conducted, particularly focusing on thiazole derivatives. A study evaluated various thiazole compounds for their ability to inhibit viral replication in a yellow fever virus assay. Some derivatives exhibited over 50% inhibition at concentrations of 50 µM, indicating potential for further development in antiviral therapies .

Case Studies

  • Herbicidal Efficacy : A series of experiments conducted on novel thiazole derivatives demonstrated that the presence of a trifluoromethyl group significantly enhanced herbicidal efficacy compared to non-fluorinated counterparts. This was attributed to increased lipophilicity and improved interaction with plant target sites.
  • Antifungal Screening : In another study, ethyl thiazole derivatives were screened against various fungal pathogens, yielding promising results that suggest modifications in the thiazole structure can lead to enhanced antifungal activity.

Properties

IUPAC Name

ethyl 2-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2S/c1-2-13-5(12)4-3-11-6(14-4)7(8,9)10/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTWGECEHUVSPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(S1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90569510
Record name Ethyl 2-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131748-96-4
Record name Ethyl 2-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 131748-96-4
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Synthesis routes and methods

Procedure details

A mixture of 11.22g of 2,2,2,-trifluorothioacetamide and 10.14g of ethyl 2-chloro-2-formylacetate was stirred for 30 minutes in an oil bath of 70° C. and then for 1.5 hours in an oil bath of 100° C., to which 100ml of dichloromethane were added. After removing an insoluble substance, the mixture was concentrated and the residue was subjected to a column chromatography [developing solvent: hexane-ethyl acetate (10:1)], to obtain 3.74g of ethyl 2-(trifluoromethyl)-5-thiazolecarboxylate as yellow liquid.
Quantity
11.22 g
Type
reactant
Reaction Step One
Quantity
10.14 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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